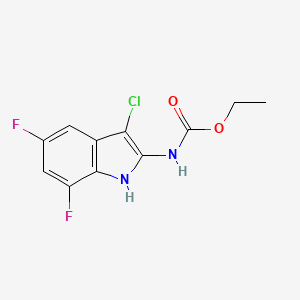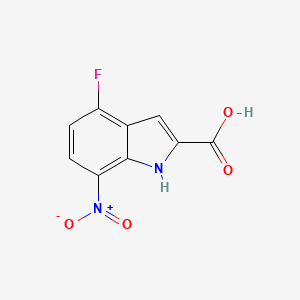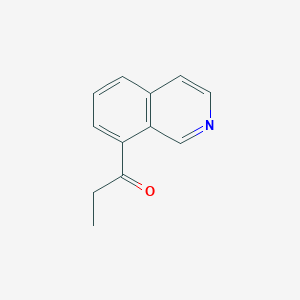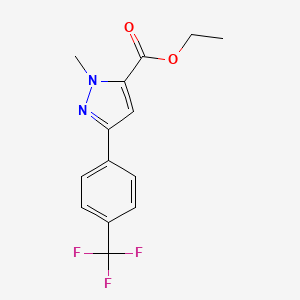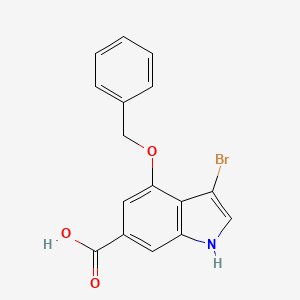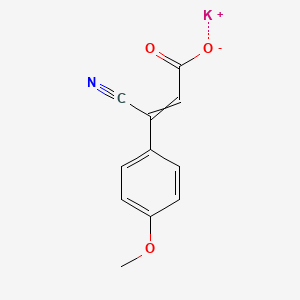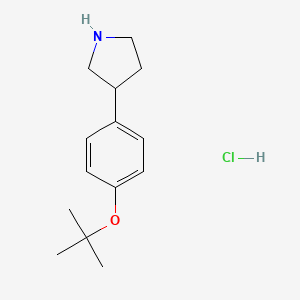
1-(5-Bromo-3-methyl-2-pyridinyl)indoline
Overview
Description
1-(5-Bromo-3-methyl-2-pyridinyl)indoline (5-BMPI) is an organic compound belonging to the class of heterocyclic compounds. It is an indole derivative with a bromo group at the 5-position and a methyl group at the 3-position, and a pyridine ring at the 2-position. 5-BMPI is an important reagent in organic synthesis, and it has been extensively studied for its synthetic and biological applications.
Scientific Research Applications
Cancer Research
1-(5-Bromo-3-methyl-2-pyridinyl)indoline: is a compound of interest in cancer research due to its indole core structure, which is prevalent in many natural products with anticancer properties . Indole derivatives have been studied for their ability to inhibit the proliferation of cancer cells, and modifications to the indole moiety can lead to compounds with enhanced biological activity. This compound could serve as a scaffold for developing new chemotherapeutic agents.
Antimicrobial Applications
The indole ring system found in 1-(5-Bromo-3-methyl-2-pyridinyl)indoline is known to exhibit antimicrobial activity . Research into indole derivatives has shown promise in treating infections caused by bacteria and fungi, making this compound a potential candidate for the synthesis of new antimicrobial drugs.
Neurodegenerative Disorders
Indole derivatives have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders . The structural features of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline may be optimized to enhance its interaction with neurological targets, aiding in the development of treatments for diseases like Alzheimer’s and Parkinson’s.
Organic Synthesis
In the field of organic synthesis, 1-(5-Bromo-3-methyl-2-pyridinyl)indoline can be utilized as a building block for constructing complex molecules . Its bromine atom makes it a versatile intermediate for various chemical reactions, including cross-coupling reactions that are pivotal in the synthesis of pharmacologically active compounds.
Agricultural Research
While direct applications in agriculture are not explicitly documented, the indole structure is significant in plant biology, particularly as a precursor to plant hormones like indole-3-acetic acid . Derivatives of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline could be explored for their potential use in enhancing plant growth or protection.
Material Science
The indole moiety is a component of many natural and synthetic materials with unique properties. Research into the material science applications of 1-(5-Bromo-3-methyl-2-pyridinyl)indoline could lead to the development of new materials with specialized functions, such as organic semiconductors or photovoltaic materials .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, including cell biology, and the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their biological activity . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s effect on these pathways would likely result in downstream effects related to these activities.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c1-10-8-12(15)9-16-14(10)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFMZXRSNKDUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-methyl-2-pyridinyl)indoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-BOC-2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane](/img/structure/B1440998.png)





